molecular formula C22H28N4O2S2 B11141992 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11141992
M. Wt: 444.6 g/mol
InChI Key: DKFZRSRQVNWBNZ-ICFOKQHNSA-N
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Description

This compound, with the chemical formula

C23H28N4O3S2\text{C}_{23}\text{H}_{28}\text{N}_4\text{O}_3\text{S}_2C23​H28​N4​O3​S2​

, belongs to the class of pyrido[1,2-a]pyrimidin-4-ones. It features a thiazolidine ring and a dipropylamino group, making it structurally intriguing. Researchers have explored its properties due to its potential applications in various fields.

Preparation Methods

Synthetic Routes::

    Thiazolidine Ring Formation: The synthesis typically begins with the formation of the thiazolidine ring. This can be achieved by reacting an appropriate thioamide with an α,β-unsaturated ketone or aldehyde.

    Dipropylamino Group Introduction: The dipropylamino group is introduced through nucleophilic substitution or reductive amination using suitable precursors.

    Pyrido[1,2-a]pyrimidin-4-one Formation: The final step involves cyclization to form the pyrido[1,2-a]pyrimidin-4-one scaffold.

Industrial Production:: Industrial-scale production methods are not widely documented due to the compound’s rarity and uniqueness.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation at the thiazolidine sulfur to form sulfoxides or sulfones.

    Reduction: Reduction of the ketone group could yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine carbon or the dipropylamino nitrogen.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or amines.

Major Products::
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Alcohol analogs.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

Researchers have explored this compound’s potential in:

    Medicine: Investigating its pharmacological properties, including potential antitumor or antimicrobial effects.

    Chemistry: As a building block for novel heterocyclic compounds.

    Industry: Rare and unique chemicals collection for early discovery research.

Mechanism of Action

The compound’s precise mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While no direct analogs exist, we can compare it to related pyrido[1,2-a]pyrimidin-4-ones:

    Compound A:
    • Linear Formula:

      C23H29N5O2S2\text{C}_{23}\text{H}_{29}\text{N}_5\text{O}_2\text{S}_2C23​H29​N5​O2​S2​

    • CAS Number: 378773-80-9
    Compound B:
    • Linear Formula:

      C25H26N4O3S2\text{C}_{25}\text{H}_{26}\text{N}_4\text{O}_3\text{S}_2C25​H26​N4​O3​S2​

    • CAS Number: 608121-85-3

These compounds share structural motifs but differ in substituents and functional groups.

Properties

Molecular Formula

C22H28N4O2S2

Molecular Weight

444.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N4O2S2/c1-4-7-13-26-21(28)17(30-22(26)29)15-16-19(24(11-5-2)12-6-3)23-18-10-8-9-14-25(18)20(16)27/h8-10,14-15H,4-7,11-13H2,1-3H3/b17-15-

InChI Key

DKFZRSRQVNWBNZ-ICFOKQHNSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N(CCC)CCC)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N(CCC)CCC)SC1=S

Origin of Product

United States

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